2-Chlorobenzene-1,4-diyl bis(2,4-dichlorobenzoate)
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Overview
Description
2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is an organic compound that belongs to the class of chlorobenzoates. This compound is characterized by the presence of multiple chlorine atoms attached to a benzoate structure, which imparts unique chemical properties. It is often used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE typically involves the esterification of 2,4-dichlorobenzoic acid with 2-chloro-4-hydroxyphenyl 2,4-dichlorobenzoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a temperature range of 100-150°C to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of solvents such as toluene or xylene to dissolve the reactants and improve the reaction rate. After the reaction is complete, the product is purified through techniques such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its reactive nature.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A related compound with similar chemical properties but different applications.
2,4-Dichlorophenoxyacetic Acid: Another chlorinated benzoate used primarily as a herbicide.
2,4-Dichlorobenzoyl Chloride: Used as an intermediate in the synthesis of various organic compounds
Uniqueness
2-CHLORO-4-[(2,4-DICHLOROBENZOYL)OXY]PHENYL 2,4-DICHLOROBENZOATE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple chlorine atoms provide sites for substitution and other modifications, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C20H9Cl5O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[3-chloro-4-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H9Cl5O4/c21-10-1-4-13(15(23)7-10)19(26)28-12-3-6-18(17(25)9-12)29-20(27)14-5-2-11(22)8-16(14)24/h1-9H |
InChI Key |
RWVLYHUHWJJNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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